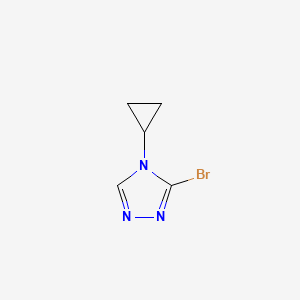
5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (FBPTA) is a heterocyclic compound consisting of an amino group, a benzene ring, two fluorine atoms, and a triazole ring. It is a novel compound with a wide range of applications in the field of medicinal chemistry, including as a potential therapeutic agent.
Applications De Recherche Scientifique
5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as being a potential therapeutic agent for the treatment of Alzheimer’s disease. Additionally, 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use in drug delivery, as it is capable of forming stable complexes with various drugs.
Mécanisme D'action
The exact mechanism of action of 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, it is believed to interact with biomolecules, such as proteins and enzymes, through hydrogen bonding and hydrophobic interactions. Additionally, it is believed to bind to DNA and interfere with its transcription and replication.
Biochemical and Physiological Effects
5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as to induce apoptosis in cancer cells. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide in laboratory experiments is its low toxicity. Additionally, it has a high solubility in water, making it suitable for use in a variety of experiments. However, one of the main limitations of using 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is its low stability, which can lead to degradation of the compound during storage and use.
Orientations Futures
Some potential future directions for research on 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide include exploring its potential applications in drug delivery, investigating its potential as an anti-cancer agent, and studying its mechanism of action in greater detail. Additionally, further research could be done on its potential use as an anti-inflammatory agent, as well as its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease. Finally, further research could be done on the synthesis of 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, as well as on its stability and solubility in various solvents.
Méthodes De Synthèse
5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction, the Ugi four-component reaction, and the Biginelli reaction. The Claisen-Schmidt condensation reaction involves the reaction of aldehydes and ketones with a carboxylic acid and a base, such as sodium hydroxide. The Ugi four-component reaction involves the reaction of an amine, an isocyanide, an aldehyde, and an acid. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an ethyl acetoacetate.
Propriétés
IUPAC Name |
5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-11-7-5-10(6-8-11)9-23-15(19)14(21-22-23)16(24)20-13-4-2-1-3-12(13)18/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKXMQHVHGPJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(3-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2908437.png)
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2908438.png)






![Methyl 4-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2908454.png)
![Ethyl 4-[[2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2908455.png)
![2-Chloro-N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]propanamide](/img/structure/B2908457.png)
